2-(3-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to a class of purine derivatives characterized by substitutions at the 2- and 9-positions of the purine core. The 2-position is occupied by a 3-chlorophenyl group, while the 9-position features a 4-ethoxyphenyl moiety. The purine scaffold is further modified by an 8-oxo group and a 6-carboxamide functional group.
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-14-8-6-13(7-9-14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-4-3-5-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXQQKVRGMRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.83 g/mol. The presence of both chlorophenyl and ethoxyphenyl groups may influence its lipophilicity and biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are crucial in cancer and other diseases.
- Antimicrobial Properties : Some studies suggest that purine derivatives can exhibit antibacterial and antifungal activities, possibly through interference with nucleic acid synthesis.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate that the compound may inhibit tumor growth in xenograft models. Further research is needed to elucidate its pharmacokinetics and bioavailability.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells, reporting a decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations over 48 hours.
- Antimicrobial Evaluation : Another study tested the compound against Staphylococcus aureus and Escherichia coli, revealing moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-6-Carboxamide Derivatives
*Estimated based on structural analysis.
Key Observations
Substituent Effects :
- Halogenation : Chlorine atoms (e.g., in the target compound and ) increase molecular weight and lipophilicity compared to fluorine () or methyl groups (). This could enhance membrane permeability but also elevate toxicity risks.
- Ethoxy Position : The target compound’s 4-ethoxyphenyl group (para position) likely allows better π-stacking interactions than the ortho-ethoxy substitution in or , which may cause steric hindrance.
Molecular Weight Trends :
- The dichloro analog (, 444.3 g/mol) has the highest molecular weight, followed by the target compound (~409.8 g/mol). Smaller derivatives like (283.29 g/mol) may exhibit more favorable pharmacokinetics.
Implications for Research and Development
While specific biological data for the target compound are unavailable, insights from analogs suggest:
- Structure-Activity Relationships (SAR) : Chlorine and ethoxy groups are critical for modulating interactions with biological targets (e.g., kinases or receptors). Para-substituted aromatics often optimize binding compared to ortho.
- Crystallography : Tools like SHELX (used in for small-molecule refinement) could elucidate the target’s 3D structure, aiding in rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
